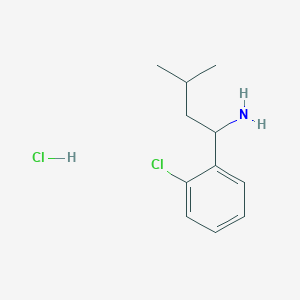
1-(2-Chlorophenyl)-3-methylbutan-1-amine hydrochloride
Overview
Description
1-(2-Chlorophenyl)-3-methylbutan-1-amine hydrochloride is a useful research compound. Its molecular formula is C11H17Cl2N and its molecular weight is 234.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(2-Chlorophenyl)-3-methylbutan-1-amine hydrochloride, a compound with a unique structural configuration, has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : CHClN
- Molecular Weight : 197.71 g/mol
The compound features a chlorophenyl group attached to a branched aliphatic amine, which is significant for its biological interactions.
This compound primarily acts as a partial agonist at the 5-HT2C serotonin receptor . This interaction influences various cellular processes, including:
- Calcium signaling
- Gene expression modulation
Such mechanisms suggest its potential for treating mood disorders and obesity, akin to other compounds in its class .
Pharmacological Effects
The compound has been studied for several pharmacological effects:
- Serotonergic Activity : As a partial agonist at the 5-HT2C receptor, it may modulate appetite and mood, making it a candidate for obesity treatment.
- Neuroprotective Properties : Preliminary studies indicate that it could exhibit neuroprotective effects, potentially beneficial in neurodegenerative conditions .
- Interaction with Neurotransmitter Systems : The compound's ability to interact with various neurotransmitter systems suggests broader implications in psychiatric and neurological disorders.
In Vitro Studies
Research has demonstrated that this compound can influence neurotransmitter release and neuronal signaling pathways. A study conducted on cell lines expressing the 5-HT2C receptor showed significant modulation of calcium influx upon treatment with the compound, indicating its active role in neurotransmission .
In Vivo Studies
In animal models, administration of the compound resulted in observable changes in behavior consistent with serotonergic modulation. For instance:
- Weight Management : Mice treated with varying doses exhibited reduced food intake and weight gain compared to control groups.
- Mood Regulation : Behavioral assays indicated enhanced mood-related outcomes in treated subjects, suggesting potential antidepressant-like effects.
Comparative Analysis
| Compound | Mechanism of Action | Biological Activity | Therapeutic Potential |
|---|---|---|---|
| This compound | Partial agonist at 5-HT2C receptor | Appetite suppression, mood enhancement | Obesity, mood disorders |
| Other Serotonin Agonists | Various (e.g., full agonists) | Variable (e.g., different receptor profiles) | Depression, anxiety |
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-methylbutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN.ClH/c1-8(2)7-11(13)9-5-3-4-6-10(9)12;/h3-6,8,11H,7,13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMIOFYKMOKWNNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1=CC=CC=C1Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















